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molecular formula C9H9ClO3 B1364964 2-Chloro-4-methoxyphenylacetic acid CAS No. 91367-09-8

2-Chloro-4-methoxyphenylacetic acid

Cat. No. B1364964
M. Wt: 200.62 g/mol
InChI Key: KINVBFAPQYQPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05981754

Procedure details

14.3 g (0.11 mol) of 3-chloroanisole are added at 0° C. to a mixture of 9.3 ml (0.13 mol) of acetyl chloride and 350 ml of methylene chloride. The mixture is stirred for 1 hour and then, with the temperature maintained at 0° C., 24 g (0.18 mol) of aluminum chloride are added and the reaction is allowed to proceed at this temperature for 2 hours. 20 ml of 1 N hydrochloric acid solution and 20 ml of water are then added. The two phases are separated, the organic phase is washed with water, dried over sodium sulfate and filtered and the solvent is evaporated off under reduced pressure. The crude product is purified by chromatography on a silica gel column using an 8/2 cyclohexane/ethyl acetate mixture as the eluent to give the title compound.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10](Cl)(=[O:12])[CH3:11].[Cl-].[Al+3].[Cl-].[Cl-].Cl.[OH2:19]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][C:7]=1[CH2:11][C:10]([OH:12])=[O:19] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)OC
Name
Quantity
9.3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed at this temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The two phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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